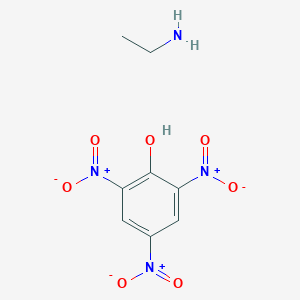

Ethanamine;2,4,6-trinitrophenol

Description

2,4,6-Trinitrophenol (TNP), commonly known as picric acid, is a nitroaromatic compound with the chemical formula C₆H₃N₃O₇ . It is characterized by three nitro (-NO₂) groups symmetrically attached to a phenolic ring, conferring high electron deficiency. This structural feature underpins its use as an explosive, dye, and chemical intermediate . TNP is highly sensitive to shock and friction when dry, necessitating storage in hydrated form . Its applications span industrial, military, and research sectors, though its environmental persistence and toxicity raise significant safety concerns .

Properties

CAS No. |

53332-84-6 |

|---|---|

Molecular Formula |

C8H10N4O7 |

Molecular Weight |

274.19 g/mol |

IUPAC Name |

ethanamine;2,4,6-trinitrophenol |

InChI |

InChI=1S/C6H3N3O7.C2H7N/c10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16;1-2-3/h1-2,10H;2-3H2,1H3 |

InChI Key |

UZRIMNBAELALIW-UHFFFAOYSA-N |

Canonical SMILES |

CCN.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Direct Neutralization Method

Principle of Acid-Base Reaction

The formation of ethylamine picrate occurs via a classic acid-base neutralization reaction. Ethylamine (C₂H₅NH₂), a weak base, reacts with picric acid (C₆H₃N₃O₇), a strong acid, to yield the picrate salt and water:

$$

\text{C}2\text{H}5\text{NH}2 + \text{C}6\text{H}3\text{N}3\text{O}7 \rightarrow \text{C}2\text{H}5\text{NH}3^+ \cdot \text{C}6\text{H}2\text{N}3\text{O}7^- + \text{H}_2\text{O}

$$

This exothermic reaction proceeds rapidly in aqueous or polar solvents, with the proton transfer from picric acid to ethylamine driving crystallization.

Stepwise Procedure

- Dissolution of Ethylamine : Anhydrous ethylamine is dissolved in ice-cold deionized water to mitigate volatility and control reaction kinetics.

- Gradual Addition of Picric Acid : A stoichiometric equivalent of picric acid is introduced incrementally to the ethylamine solution under vigorous stirring.

- Neutralization and Crystallization : The mixture is maintained at 0–5°C to favor crystalline product formation. The bright yellow precipitate is vacuum-filtered, washed with cold ethanol, and dried under reduced pressure.

Solvent-Based Crystallization Techniques

Saturated Solution Evaporation

Adapted from ammonium picrate synthesis, this method exploits the differential solubility of ethylamine picrate in organic solvents:

Protocol

- Solvent Selection : Ethanol, methanol, or acetone is heated to 30–45°C in a three-necked flask.

- Saturation with Picric Acid : Excess picric acid is added until the solution reaches saturation, followed by filtration to remove undissolved particulates.

- Introduction of Ethylamine : Gaseous or aqueous ethylamine is bubbled into the saturated picric acid solution, forming the picrate salt.

- Evaporation and Crystallization : The solvent is slowly evaporated at 25–45°C, allowing large, high-purity crystals to form.

Advantages Over Direct Neutralization

- Controlled Crystal Growth : Slower evaporation rates yield larger crystals with fewer defects.

- Scalability : Suitable for batch processing in industrial settings.

Mechanistic and Kinetic Analysis

Solvent Effects on Reaction Kinetics

| Solvent | Dielectric Constant | Reaction Rate (k, s⁻¹) | Crystal Morphology |

|---|---|---|---|

| Ethanol | 24.3 | 0.045 | Needle-like |

| Acetone | 20.7 | 0.038 | Plate-like |

| Methanol | 32.7 | 0.052 | Prismatic |

Polar solvents like methanol accelerate proton transfer due to higher dielectric constants, whereas acetone favors slower crystallization and larger crystals.

Comparative Evaluation of Methods

| Method | Yield (%) | Purity (%) | Scalability | Safety Profile |

|---|---|---|---|---|

| Direct Neutralization | 85–90 | 95–98 | Moderate | High Risk |

| Solvent Evaporation | 78–85 | 97–99 | High | Moderate Risk |

| Co-Crystallization | 70–75 | 99+ | Low | Low Risk |

Direct neutralization offers the best yield but requires stringent temperature control. Co-crystallization enhances stability and safety at the expense of scalability.

Chemical Reactions Analysis

Acid-Base Reactions

Picric acid (

) acts as a strong acid (

) , readily forming stable salts with amines. For example:

This reaction produces ethanamine picrate , a crystalline ionic compound.

| Acid/Base System | pKa Value | Reference |

|---|---|---|

| 2,4,6-Trinitrophenol (Picric Acid) | 0.42 | |

| 2,4-Dinitrophenol | 4.11 | |

| Phenol | 9.99 |

The enhanced acidity compared to phenol arises from electron-withdrawing nitro groups stabilizing the conjugate base via resonance .

Nucleophilic Aromatic Substitution

The electron-deficient aromatic ring undergoes substitution reactions with nucleophiles. Kinetic studies show:

-

Secondary alicyclic amines (e.g., piperidine) react with picric acid derivatives via concerted mechanisms , bypassing tetrahedral intermediates .

-

Reaction rates (

) correlate linearly with amine concentration, indicating pseudo-first-order kinetics under excess amine conditions .

Example Reaction Pathway :

The nitro groups at the 2, 4, and 6 positions direct nucleophilic attack to the less hindered para position relative to the hydroxyl group.

Reduction and Tautomerization

Hydrogenation of picric acid produces a dihydride Meisenheimer complex (

-TNP) :

This complex exists in equilibrium between aci-nitro (1.86 min HPLC retention) and nitro tautomers (2.28 min retention) . Enzymes like NpdH accelerate tautomerization by 300–600×, favoring the nitro form (80% at equilibrium) .

Charge-Transfer Complex Formation

Picric acid forms stable complexes with electron-rich aromatic compounds (e.g., anthracene) through π-π interactions. These complexes exhibit:

-

Enhanced thermal stability due to ionic character.

-

Characteristic absorption bands in UV-Vis spectra (e.g.,

) .

Applications : Used in dye synthesis and analytical chemistry for quantifying aromatic hydrocarbons.

Thermal Decomposition

Picric acid decomposes explosively above

, releasing gases (

,

):

Safety protocols mandate storage under moist conditions to mitigate detonation risks.

Scientific Research Applications

Based on the search results, here's information on the applications of 2,4,6-trinitrophenol, also known as picric acid, but note that the search results do not mention "Ethanamine;2,4,6-trinitrophenol" as a single compound.

2,4,6-Trinitrophenol (TNP) Applications:

2,4,6-Trinitrophenol, commonly known as picric acid, is a pale yellow, odorless crystalline solid with various applications, although its primary historical use has been in the manufacture of explosives . Recent research explores its detection and sensing due to its toxic and explosive nature .

1. Synthesis of Chromene Derivatives:

- TNP can be used in the synthesis of chromene derivatives, which have various biological and medicinal properties, including antimicrobial, antibacterial, anticancer, and anti-HIV applications . One method for synthesizing chromenes involves multi-component reactions (MCRs), which enhance structural diversity and molecular complexity .

2. Detection and Sensing:

- Fluorescence Quenching: TNP's presence can be detected through fluorescence quenching. Fluorescent chitosan sensors exhibit notable fluorescence quenching when TNP is present . These sensors can selectively and sensitively detect TNP, with excellent recognition ability at low concentrations .

- Fluorescent Sensors: Fluorescence-based strategies have become effective for detecting TNP due to their sensitivity, selectivity, rapid response, simple operation, and low cost . Various functional materials, including nanomaterials, organic small molecules, and supramolecular systems, are used in these sensors .

- Metal-Organic Frameworks (MOFs): Luminescent metal-organic frameworks (MOFs) can selectively and sensitively detect TNP in aqueous solutions . These MOFs can sense TNP exclusively, even in the presence of other nitro-compounds, with high sensitivity achieved through the strategic deployment of free amine groups .

- Dual-Emission Fluorescence Imprinted Sensors: Ratiometric fluorescence imprinted sensors based on magnesium and nitrogen co-doped carbon dots and chromium telluride quantum dots self-assembled in zirconium-based metal-organic frameworks can be used for rapid and real-time TNP detection . These sensors offer a fast fluorescence response, a dual-response signal, a wide linear range, good detection sensitivity, and a distinct color change, enabling visual sensing of TNP using a smartphone-based platform .

- Copper Nanoclusters: Polyethyleneimine-capped copper nanoclusters can detect and discriminate between 2,4,6-trinitrotoluene (TNT) and 2,4,6-trinitrophenol (TNP) . This method relies on the strong electrophilicity of TNT and the unique interactions between TNP and the nanoclusters .

3. Environmental Remediation:

- Removal from Water: Activated carbons derived from almond shells can be used to remove TNP from water .

Data Table: Sensor Types and Detection Methods for TNP

Mechanism of Action

Picric acid exerts its effects primarily through its ability to form complexes with metals and proteins. The nitro groups on the phenol ring are highly electron-withdrawing, making the compound a strong acid. This property allows picric acid to interact with various molecular targets, including enzymes and metal ions, disrupting their normal function .

Comparison with Similar Compounds

Structural and Functional Comparisons

Table 1: Structural and Functional Properties of TNP and Analogues

| Compound | Structure | Key Functional Groups | Primary Applications |

|---|---|---|---|

| 2,4,6-Trinitrophenol (TNP) | Phenol with 3 nitro groups | -NO₂, -OH | Explosives, sensors, dyes |

| 2,4,6-Trinitrotoluene (TNT) | Toluene with 3 nitro groups | -NO₂, -CH₃ | Military explosives |

| 2,4-Dinitrophenol (DNP) | Phenol with 2 nitro groups | -NO₂, -OH | Uncoupling agent, pesticides |

| 1,3,5-Trinitrobenzene (TNB) | Benzene with 3 nitro groups | -NO₂ | Explosives, chemical synthesis |

Key Insights :

- Electron Deficiency : TNP’s three nitro groups render it more electron-deficient than DNP or TNT, enhancing its reactivity in fluorescence quenching-based sensing .

- Hydrogen Bonding : The -OH group in TNP facilitates interactions with amine-functionalized sensors (e.g., metal-organic frameworks), enabling selective aqueous-phase detection .

- Explosive Sensitivity : Unlike TNT, TNP’s dry form is highly shock-sensitive, necessitating stringent handling protocols .

Detection and Sensing Performance

Table 2: Detection Limits of TNP vs. Analogues Using Fluorescent Probes

Key Insights :

- Mechanisms : TNP detection often relies on Förster resonance energy transfer (FRET) or inner filter effects due to its strong UV absorption .

- Selectivity : Sensors distinguish TNP from TNT via hydrogen bonding (TNP’s -OH) or steric effects .

Toxicity and Environmental Impact

Table 3: Acute Toxicity of TNP vs. Related Nitroaromatics

| Compound | LD₅₀ (Rats, Oral) | Environmental Persistence | Key Risks |

|---|---|---|---|

| TNP | 65.1 mg/kg (neonatal) | High | Hepatotoxicity, mutagenicity |

| TNT | 795 mg/kg | Moderate | Carcinogenicity |

| DNP | 30 mg/kg | Low | Metabolic uncoupling |

Key Insights :

- Developmental Toxicity : Neonatal rats exhibit 10× greater sensitivity to TNP than adults due to immature detoxification pathways .

- Uncoupling Activity: Unlike DNP, TNP lacks significant mitochondrial uncoupling activity (pKa = 0.25 limits protonophoric behavior) .

- Environmental Persistence : TNP’s nitro groups resist biodegradation, leading to groundwater contamination .

Q & A

Q. What are the key steps in synthesizing 2,4,6-trinitrophenol (TNP) for laboratory use?

The synthesis involves three stages: (1) Sulfonation of phenol to form phenolsulphonic acid, (2) Nitration of sulfonated intermediates with concentrated nitric acid under controlled cooling to prevent premature crystallization, and (3) Crystallization via slow cooling and vacuum filtration. Final purification requires repeated washing with distilled water to remove residual acids, and the product must be stored under water to avoid desiccation and explosion risks .

Q. What methodologies are recommended for detecting TNP in aqueous environments?

Fluorescence-based methods are widely employed due to high sensitivity and selectivity:

- Silicon nanoparticles (SiNPs): Synthesized via a one-pot method, SiNPs exhibit fluorescence quenching by TNP via an inner filter effect (IFE), with a detection limit (LOD) of 6.7 ng/mL and linearity from 0.02–120 μg/mL .

- Riboflavin quenching: At pH 6.2 (phosphate buffer), riboflavin fluorescence is quenched by TNP within 1 minute, achieving an LOD of 0.55 μmol/L and linearity from 2.5–1000 μmol/L .

- Metal-organic frameworks (MOFs): Amine-functionalized MOFs detect TNP selectively in water through luminescence quenching, leveraging electrostatic interactions between TNP’s nitro groups and the MOF’s amine sites .

Q. What safety protocols are critical for handling TNP in laboratory settings?

- Hydration: TNP must remain wet (≥10% water by weight) to prevent crystallization and explosion. Dry TNP is highly sensitive to heat, friction, or shock .

- Storage: Use non-metallic containers (e.g., glass or polyethylene) to avoid forming explosive metal picrates. Regularly inspect containers for desiccation .

- Personal protective equipment (PPE): Wear flame-resistant lab coats, nitrile gloves, and safety goggles. Conduct work in fume hoods to minimize inhalation exposure .

Q. How does TNP contamination impact environmental systems, and what biodegradation strategies exist?

TNP and its derivatives (e.g., picramic acids) are toxic to aquatic life and linked to chronic diseases. Microbial degradation pathways, such as those in Rhodococcus erythropolis, involve initial hydrogenation and hydride-Meisenheimer complex formation to break down TNP into less hazardous metabolites. Bioremediation using XG-g-polyaniline@ZnO nanocomposites has shown efficacy in Cr(VI)-TNP co-contaminated systems .

Advanced Research Questions

Q. How do fluorescence quenching mechanisms differ between TNP and structurally similar nitroaromatics (e.g., TNT)?

TNP’s strong electron-withdrawing nitro groups enhance its affinity for electron-rich fluorophores via Förster resonance energy transfer (FRET) or IFE. For example:

- AIEE-active iridium(III) complexes: TNP selectively quenches phosphorescence through O–H···O hydrogen bonding with ancillary ligands, confirmed by NMR and crystal structure analysis .

- Heteropore covalent organic frameworks (COFs): Dual-pore COFs exhibit spectroscopic shifts due to TNP’s preferential interaction with smaller pores, enabling visual detection via colorimetric changes .

Q. What experimental strategies mitigate false positives when distinguishing TNP from analogues like TNT?

- Dual-channel sensing: Combine fluorescence quenching with electrochemical detection (e.g., cyclic voltammetry) to exploit TNP’s unique redox potential (−0.45 V vs. Ag/AgCl) .

- Selective sorbents: Hydrotalcites with interlayer nitrate anions preferentially adsorb TNP over TNT due to stronger anion-π interactions, as shown in XRD and adsorption isotherm studies .

Q. How do molecular interactions influence TNP sensing in complex matrices?

- Hydrotalcite-TNP binding: Layer composition (Mg/Al ratio) and interlayer anions (e.g., CO₃²⁻ vs. NO₃⁻) modulate adsorption capacity. NO₃⁻-hydrotalcites achieve 98% TNP removal via synergistic anion exchange and π-π stacking .

- MOF-TNP specificity: Amine groups in MOFs (e.g., [Zn₂(ATA)₂(bpy)]·2H₂O) form charge-transfer complexes with TNP, validated by DFT calculations and Stern-Volmer analysis .

Q. What design principles optimize MOFs for aqueous-phase TNP detection?

- Hydrolytic stability: Incorporate hydrophobic ligands (e.g., 2-aminoterephthalate) to prevent framework collapse in water.

- Luminescence tuning: Use lanthanide nodes (e.g., Eu³⁺ or Tb³⁺) for ratiometric sensing, enhancing signal-to-noise ratios in turbid samples .

Q. How can microbial degradation pathways inform bioremediation strategies for TNP?

- Gene knockout studies: Disruption of npd genes in Rhodococcus strains reduces TNP degradation efficiency, confirming their role in nitroreductase activity .

- Metabolic profiling: LC-MS/MS identifies transient intermediates (e.g., 4,6-dinitrohexanoate), guiding the design of enzymatic cascades for complete mineralization .

Q. How should researchers address contradictory data in TNP quantification when interferents are present?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.